molecular formula C16H13Cl3N4O2 B2743436 2-(2,4-Dichloro-5-(5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)ethyl methyl ether CAS No. 338961-63-0

2-(2,4-Dichloro-5-(5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)ethyl methyl ether

Cat. No. B2743436
CAS RN: 338961-63-0
M. Wt: 399.66
InChI Key: HCOXWFXMWIAERW-UHFFFAOYSA-N
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Description

The compound contains a tetraazole ring, which is a type of heterocyclic compound. Tetrazoles are known for their high nitrogen content and are often used in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetraazole ring, possibly through a cyclization reaction. The dichlorophenoxy and chlorophenyl groups could be introduced through electrophilic aromatic substitution .


Molecular Structure Analysis

The molecule contains several functional groups, including the tetraazole ring, two dichlorophenyl groups, and an ether linkage. These groups could influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing dichlorophenyl groups and the electron-donating ether group. The tetraazole ring could potentially participate in various reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its molecular structure and the nature of its functional groups. For example, the presence of the ether group could influence its solubility, while the dichlorophenyl groups could affect its stability .

Future Directions

The potential applications and future directions for this compound would depend on its properties and effects. For example, if it shows promising biological activity, it could be further studied for potential use in pharmaceuticals or agrochemicals .

properties

IUPAC Name

5-(2-chlorophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3N4O2/c1-24-6-7-25-15-9-14(12(18)8-13(15)19)23-16(20-21-22-23)10-4-2-3-5-11(10)17/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOXWFXMWIAERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC=CC=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichloro-5-(5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)ethyl methyl ether

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